molecular formula C14H17BrO4 B175545 Diethyl 2-(3-bromobenzyl)malonate CAS No. 107558-73-6

Diethyl 2-(3-bromobenzyl)malonate

Cat. No.: B175545
CAS No.: 107558-73-6
M. Wt: 329.19 g/mol
InChI Key: RHFBUOOSCRTDLX-UHFFFAOYSA-N
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Description

Diethyl 2-(3-bromobenzyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a bromobenzyl group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:

Diethyl malonate+3-bromobenzyl bromideNaOEt, EtOHDiethyl 2-(3-bromobenzyl)malonate\text{Diethyl malonate} + \text{3-bromobenzyl bromide} \xrightarrow{\text{NaOEt, EtOH}} \text{this compound} Diethyl malonate+3-bromobenzyl bromideNaOEt, EtOH​Diethyl 2-(3-bromobenzyl)malonate

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(3-bromobenzyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted benzyl compounds.

Common Reagents and Conditions:

    Nucleophiles: Sodium ethoxide, potassium carbonate.

    Hydrolysis Agents: Aqueous acids or bases.

    Decarboxylation Conditions: Elevated temperatures, often in the presence of a catalyst.

Major Products:

  • Substituted benzyl derivatives.
  • Carboxylic acids from hydrolysis.
  • Decarboxylated products.

Scientific Research Applications

Diethyl 2-(3-bromobenzyl)malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(3-bromobenzyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in nucleophilic substitution reactions. The bromobenzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Diethyl malonate: A simpler malonate ester without the bromobenzyl group.

    Diethyl 2-benzylmalonate: Similar structure but lacks the bromine atom.

Uniqueness: Diethyl 2-(3-bromobenzyl)malonate is unique due to the presence of the bromobenzyl group, which enhances its reactivity and allows for the introduction of additional functional groups through substitution reactions. This makes it a valuable compound in the synthesis of more complex molecules.

Properties

IUPAC Name

diethyl 2-[(3-bromophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFBUOOSCRTDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453619
Record name Diethyl (3-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107558-73-6
Record name Diethyl (3-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 1.6 g) was suspended into 20 ml of dry tetrahydrofuran/15 ml of dry N,N-dimethyl formamide, and 7.6 ml of diethyl malonate was added dropwise under ice-cooling. The mixture was stirred for 15 minutes. A solution of 5 g of 3-bromobenzyl bromide/10 ml of dry tetrahydrofuran was then added, and stirred for 1 hour under ice-cooling. To the reaction solution was added ice-cold water, and extracted with ether, washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (Wakogel® C-200, n-hexane: ethyl acetate=10:1) to provide 5.41 g of the objective compound as colorless oil.
Quantity
1.6 g
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reactant
Reaction Step One
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7.6 mL
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reactant
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Quantity
10 mL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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